Phenyl methylcarbamate

Overview

Description

Phenyl methylcarbamate, also known as carbamic acid, N-methyl-, phenyl ester, is an organic compound with the molecular formula C8H9NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry .

Mechanism of Action

ANTICHOLINESTERASE ACTIVITIES OF 97 PHENYL CARBAMATES WERE CORRELATED WITH MOLECULAR STRUCTURAL PARAMETERS. THESE CARBAMATES ARE INSECTICIDES AND MAY ACT AS INHIBITORS OF ACETYLCHOLINESTERASE.

Biochemical Analysis

Biochemical Properties

Phenyl Methylcarbamate interacts with acetylcholinesterase, a key enzyme in the nervous system . This interaction inhibits the enzyme’s activity, affecting the breakdown of acetylcholine, a neurotransmitter essential for nerve signal transmission .

Cellular Effects

The inhibition of acetylcholinesterase by this compound impacts cellular processes. It affects cell signaling pathways related to acetylcholine, influencing gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to acetylcholinesterase, inhibiting its activity . This binding interaction alters gene expression related to acetylcholine metabolism and disrupts normal cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can have toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in metabolic pathways related to acetylcholine metabolism. It interacts with acetylcholinesterase, affecting the breakdown of acetylcholine

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl methylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenol with methyl isocyanate under controlled conditions. Another method includes the reaction of phenyl chloroformate with methylamine .

Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of phenol with methyl isocyanate in the presence of a catalyst. This method is favored due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Phenyl methylcarbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenyl isocyanate and methanol.

Reduction: It can be reduced to form phenylamine and methanol.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Phenyl isocyanate and methanol.

Reduction: Phenylamine and methanol.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Phenyl methylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving carbamates.

Medicine: It is investigated for its potential use in drug design and development, particularly as a prodrug.

Industry: It is used in the production of pesticides, fungicides, and herbicides

Comparison with Similar Compounds

Phenyl methylcarbamate can be compared with other carbamates such as ethyl carbamate and methyl N-phenyl carbamate:

Ethyl Carbamate: Similar in structure but with an ethyl group instead of a methyl group. It is less reactive and has different applications.

Methyl N-phenyl Carbamate: Similar in structure but with a different substitution pattern. .

This compound stands out due to its unique combination of reactivity and stability, making it a valuable compound in various fields of research and industry.

Biological Activity

Phenyl methylcarbamate (PMC) is a carbamate compound with significant biological activity, particularly in its role as an insecticide. This article explores its biological properties, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

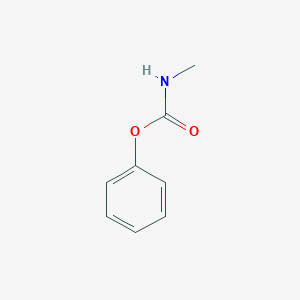

This compound is characterized by the presence of a phenyl group attached to a methyl carbamate moiety. Its structural formula can be represented as:

This structure contributes to its interaction with biological systems, particularly through acetylcholinesterase (AChE) inhibition.

PMC acts primarily as an inhibitor of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in both insects and mammals. The inhibition of AChE leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system, which can be lethal to insects.

Table 1: Comparative Toxicity of this compound Derivatives

| Compound | Median Lethal Dose (µg/female) | Target Species |

|---|---|---|

| 3-Isopropylphenyl N-methylcarbamate | 1.9 | Anopheles stephensi |

| 3-Isopropylthis compound | 3.5 | Aedes aegypti |

| This compound | TBD | Various insect species |

Data derived from studies on various carbamate derivatives .

Biological Activity

Research indicates that PMC exhibits varying levels of toxicity depending on structural modifications. For instance, bromination at specific positions on the phenyl ring has been shown to enhance its inhibitory potency against AChE in Anopheles gambiae, while certain substitutions can significantly reduce its activity .

Case Study: Insecticidal Efficacy

A study evaluated the effectiveness of PMC and its derivatives against disease-vectoring mosquitoes. The results indicated that compounds with specific substituents exhibited enhanced lethality compared to the parent compound. For example, a derivative with a tert-butyl group showed improved activity against Aedes aegypti but reduced efficacy against Anopheles gambiae due to altered binding affinity to AChE .

Toxicological Studies

Toxicological assessments have highlighted the potential risks associated with PMC exposure. In a study involving rats exposed to methyl isocyanate (MIC), a precursor to PMC, significant levels of PMC were detected in hemoglobin adducts. This finding underscores the compound's reactivity and potential for bioaccumulation in biological systems .

Table 2: Toxicological Data from Rat Studies

| Exposure Level (mg/kg) | PMC Concentration Detected (mg/kg) | Method Used |

|---|---|---|

| 0.06 | 0.02 | Liquid chromatography-tandem mass spectrometry |

| 15 | Elevated levels | Base hydrolysis method |

Data sourced from toxicological assessments on MIC exposure .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the phenyl ring significantly affect the biological activity of PMC. For instance:

Properties

IUPAC Name |

phenyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-9-8(10)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWKRWCUMCMVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073282 | |

| Record name | Phenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.07 [mmHg] | |

| Record name | Phenyl methylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

ANTICHOLINESTERASE ACTIVITIES OF 97 PHENYL CARBAMATES WERE CORRELATED WITH MOLECULAR STRUCTURAL PARAMETERS. THESE CARBAMATES ARE INSECTICIDES AND MAY ACT AS INHIBITORS OF ACETYLCHOLINESTERASE. | |

| Record name | PHENYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1943-79-9 | |

| Record name | Phenyl methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenmec | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-methyl-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPHENYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19U7Y0R088 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of phenyl methylcarbamate insecticides?

A1: this compound insecticides primarily work by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission in insects. [, ] This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately insect death. [, ]

Q2: Are there differences in susceptibility to phenyl methylcarbamates among different insect species or life stages?

A2: Yes, research has shown varying susceptibility to this compound insecticides. For instance, studies on Chrysomya megacephala and Phaenicia cuprina revealed that the larval stages of these flies were less susceptible than adult females. [] Similar observations were made in studies on Diabrotica virgifera, where the toxicity varied between larvae and adults. []

Q3: Do phenyl methylcarbamates affect the acetylcholinesterase activity differently in various insect species?

A3: Yes, studies indicate that the anticholinesterase activity of phenyl methylcarbamates can differ among insect species. For example, some carbamates with low anticholinesterase activity in in vitro assays were surprisingly toxic to honeybees. [] This suggests species-specific differences in enzyme sensitivity or alternative mechanisms of toxicity.

Q4: What is the general molecular structure of phenyl methylcarbamates?

A4: Phenyl methylcarbamates consist of a phenyl ring attached to a methylcarbamate group (-OC(=O)NHCH3). Variations in the type and position of substituents on the phenyl ring contribute to the diverse properties of these compounds.

Q5: Is spectroscopic data available for identifying and characterizing phenyl methylcarbamates?

A5: Yes, techniques like infrared spectroscopy play a crucial role in identifying and characterizing phenyl methylcarbamates. Research has utilized online infrared detectors coupled with high-performance liquid chromatography (HPLC) for analyzing formulations containing compounds like aldicarb and carbaryl. []

Q6: How do structural modifications of the phenyl ring in phenyl methylcarbamates influence their insecticidal activity?

A6: Substitutions on the phenyl ring can significantly impact the insecticidal activity, potency, and selectivity of phenyl methylcarbamates. Research has shown that electron-withdrawing groups on the phenyl ring tend to increase the rotational energy barriers around the carbonyl-nitrogen bond, potentially influencing their interaction with acetylcholinesterase. []

Q7: Can you give an example of how specific substituents affect the activity of phenyl methylcarbamates?

A7: Research on honeybees showed that substitutions with alkyl, methoxy, or chloro groups on the phenyl ring of methylcarbamates influenced their toxicity and ability to inhibit bee head cholinesterase. [] This highlights the importance of SAR studies in optimizing insecticidal activity.

Q8: Has insect resistance to this compound insecticides been observed?

A8: Yes, resistance development in insects towards phenyl methylcarbamates is a growing concern. For example, studies on granary weevils (Sitophilus granarius) demonstrated their ability to develop resistance to this compound insecticides like Baygon (o-isopropoxythis compound) under laboratory conditions. []

Q9: Are there any known mechanisms for resistance to phenyl methylcarbamates?

A9: Although the specific mechanisms can vary, research suggests that resistance may involve enhanced detoxification pathways. For instance, the use of synergists like piperonyl butoxide, which inhibit detoxification enzymes, was found to enhance the effectiveness of Baygon against resistant granary weevils. []

Q10: What is the general toxicity profile of phenyl methylcarbamates?

A10: Phenyl methylcarbamates, being acetylcholinesterase inhibitors, can be toxic to various organisms, including insects, birds, and mammals. [, ] The exact toxicity varies depending on the specific compound, the organism exposed, and the route of exposure.

Q11: Are there any specific safety concerns associated with the use of this compound insecticides?

A11: The use of phenyl methylcarbamates requires careful consideration of their potential impact on non-target organisms and the environment. [] Studies on the fate of Bux insecticide in a model ecosystem revealed its high toxicity to aquatic animals, highlighting the need for responsible application practices. []

Q12: What are the main applications of this compound compounds?

A12: The primary application of phenyl methylcarbamates is in agriculture as insecticides to control various insect pests that damage crops. [, , , , , , , , ] Their use has been instrumental in protecting crops like corn, rice, peanuts, and wheat from significant yield losses.

Q13: Are there any other uses for phenyl methylcarbamates besides agricultural applications?

A13: Yes, certain phenyl methylcarbamates, like methiocarb (3,5-dimethyl-4-(methylthio)this compound), have found use as bird repellents to deter birds from consuming seeds and crops. [, ] This application highlights the diverse biological activities within this class of compounds.

Q14: Are there any strategies to mitigate the potential negative impacts of this compound insecticides on the environment?

A15: Mitigating potential adverse effects involves responsible application practices, such as avoiding direct application to water bodies and using targeted application methods to minimize exposure to non-target organisms. [, ] Research on alternative pest control methods and integrated pest management strategies is crucial for reducing reliance on chemical insecticides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.